molecular formula C10H10ClNO4 B8395261 5-Chloro-3-(2,3-dihydroxypropoxy)-1,2-benzisoxazole

5-Chloro-3-(2,3-dihydroxypropoxy)-1,2-benzisoxazole

Cat. No. B8395261
M. Wt: 243.64 g/mol
InChI Key: WEHWCLZRQYKNQR-UHFFFAOYSA-N
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Patent
US05321037

Procedure details

256 ml of a 10% w/v aqueous solution of potassium carbonate were added to a suspension of 21.0 g (92.7 mmoles) of 5-chloro-3-(2,3-epoxypropoxy)-1,2-benzisoxazole (prepared according to the method described in Japanese Patent Provisional Publication No. Sho. 52-31070) in 100 ml of acetonitrile, and the mixture was then heated under reflux for 3 hours. At the end of this time, the reaction mixture was cooled by allowing it to stand, and then 500 ml of water were added. The reaction mixture was then extracted with 1 liter of ethyl acetate. The organic extract was dried over anhydrous magnesium sulfate, the desiccant was removed by filtration, and the solvent was removed by distillation to give a solid residue. This was then recrystallized from a mixture of ethyl acetate and diethyl ether, to give 16.7 g (yield 74.2%) of the title compound as a colorless amorphous powder, melting at 61°-62° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-chloro-3-(2,3-epoxypropoxy)-1,2-benzisoxazole
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
74.2%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-:2].[K+].[K+].[Cl:7][C:8]1[CH:9]=[CH:10][C:11]2[O:15][N:14]=[C:13]([O:16][CH2:17][CH:18]3[O:20][CH2:19]3)[C:12]=2[CH:21]=1.O>C(#N)C>[Cl:7][C:8]1[CH:9]=[CH:10][C:11]2[O:15][N:14]=[C:13]([O:16][CH2:17][CH:18]([OH:20])[CH2:19][OH:2])[C:12]=2[CH:21]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
5-chloro-3-(2,3-epoxypropoxy)-1,2-benzisoxazole
Quantity
21 g
Type
reactant
Smiles
ClC=1C=CC2=C(C(=NO2)OCC2CO2)C1
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
At the end of this time, the reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was then extracted with 1 liter of ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the desiccant was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation
CUSTOM
Type
CUSTOM
Details
to give a solid residue
CUSTOM
Type
CUSTOM
Details
This was then recrystallized from a mixture of ethyl acetate and diethyl ether

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(C(=NO2)OCC(CO)O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 16.7 g
YIELD: PERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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